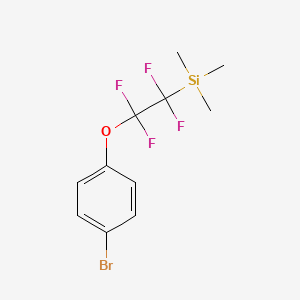

(2-(4-Bromophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane

Description

This compound features a 4-bromophenoxy group linked to a 1,1,2,2-tetrafluoroethyl chain, terminated by a trimethylsilyl moiety. The trimethylsilyl group may improve solubility in non-polar solvents and stabilize intermediates in synthetic pathways.

Properties

IUPAC Name |

[2-(4-bromophenoxy)-1,1,2,2-tetrafluoroethyl]-trimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrF4OSi/c1-18(2,3)11(15,16)10(13,14)17-9-6-4-8(12)5-7-9/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGYOBBHWWETQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(C(OC1=CC=C(C=C1)Br)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrF4OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Bromophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane typically involves the reaction of 4-bromophenol with 1,1,2,2-tetrafluoroethyltrimethylsilane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity (2-(4-Bromophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Bromophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form different reduced species, depending on the reducing agent used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and amines. These reactions are typically carried out in polar solvents like DMF or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include azido derivatives, thioethers, and amine-substituted compounds.

Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.

Reduction Reactions: Products include reduced phenolic derivatives and silane-reduced species.

Scientific Research Applications

Organic Synthesis

One of the primary applications of (2-(4-Bromophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane is in organic synthesis. Its unique structure allows it to act as a reagent or intermediate in various chemical reactions:

- Electrophilic Reactions : The compound has been utilized in synthesizing quaternary α-perfluoroalkyl lactams. For instance, it was involved in the synthesis of 3-benzyl-3-(2-(4-bromophenoxy)-1,1,2,2-tetrafluoroethyl)-1-methylpyrrolidin-2-one through electrophilic substitution mechanisms .

- Hydrosilylation Reactions : The compound can participate in hydrosilylation reactions where it introduces silane functionalities into organic molecules. This application is crucial for modifying surfaces and creating novel materials with specific properties.

Materials Science

In materials science, (2-(4-Bromophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane is significant due to its fluorinated structure:

- Surface Modification : The silane can be used to modify the surfaces of materials to enhance hydrophobicity and chemical resistance. This is particularly useful in coatings and sealants where durability and water repellency are essential.

- Fluorinated Polymers : The incorporation of this compound into polymer matrices can lead to the development of fluorinated polymers with improved thermal stability and chemical resistance. These materials find applications in various industries, including electronics and aerospace.

Environmental Chemistry

The environmental implications of using (2-(4-Bromophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane are also noteworthy:

- Potential Contaminant : As a brominated compound with fluorinated groups, there are concerns regarding its persistence in the environment and potential toxicity. Studies have indicated that compounds with similar structures may pose risks as environmental contaminants .

- Analytical Applications : The compound's unique properties make it suitable for analytical applications in detecting and quantifying similar brominated and fluorinated compounds in environmental samples.

Case Study 1: Synthesis of Quaternary α-Perfluoroalkyl Lactams

A study demonstrated the synthesis of quaternary α-perfluoroalkyl lactams using (2-(4-Bromophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane as an intermediate. The process involved several steps including reaction under controlled conditions to ensure high yields and purity of the final product .

Case Study 2: Surface Modification for Enhanced Hydrophobicity

Research has shown that modifying surfaces with (2-(4-Bromophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane significantly enhances their hydrophobic properties. This has been applied in developing coatings for glass and metal surfaces to prevent corrosion and improve longevity .

Mechanism of Action

The mechanism of action of (2-(4-Bromophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane involves its interaction with specific molecular targets. The bromophenoxy group can engage in electrophilic aromatic substitution reactions, while the tetrafluoroethyl group can participate in fluorine-related interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) Halogen-Substituted Phenoxy Groups

- 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol (CAS 88553-89-3): Replaces bromine with chlorine and lacks the trimethylsilyl group. The trifluoroethoxy group offers similar fluorophilic properties but with lower electron-withdrawing effects than tetrafluoroethyl .

- (4-Bromophenyl)trimethylsilane : Retains the bromophenyl and trimethylsilyl groups but lacks the oxygen bridge and fluorinated chain. This simplification reduces polarity and limits applications in fluorophilic environments .

(b) Fluorinated Ethers

- 1,1,2,2-Tetrafluoroethyl methyl ether (CAS 425-88-7): Shares the tetrafluoroethyl chain but substitutes the bromophenoxy and silane groups with a methyl ether. This reduces aromatic interaction capabilities and increases volatility due to lower molecular weight .

- 1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether : Contains dual fluorinated chains, classified as a persistent, bioaccumulative, and toxic (PBT) substance. The absence of bromine or silane groups highlights how structural differences alter environmental impact .

Physicochemical and Environmental Properties

Key Research Findings

- Reactivity: Bromine’s higher atomic radius and lower electronegativity vs. chlorine (in 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol) may slow substitution reactions but improve regioselectivity .

- Environmental Persistence : Fluorinated chains (as in the target compound and 1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether) correlate with PBT risks, necessitating careful disposal .

- Silane Advantages : Trimethylsilyl groups (target compound and (4-Bromophenyl)trimethylsilane) enhance solubility in organic phases and stabilize carbocation intermediates .

Biological Activity

(2-(4-Bromophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane is an organosilicon compound notable for its unique chemical structure and potential biological applications. This compound features a bromophenoxy group, a tetrafluoroethyl moiety, and a trimethylsilane group, which contribute to its reactivity and utility in various fields including medicinal chemistry and materials science. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (2-(4-Bromophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane is C11H13BrF4OSi. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable building block in organic synthesis.

| Property | Value |

|---|---|

| IUPAC Name | 2-(4-bromophenoxy)-1,1,2,2-tetrafluoroethyltrimethylsilane |

| Molecular Weight | 345.203 g/mol |

| CAS Number | 1836233-49-8 |

| Solubility | Soluble in organic solvents |

The biological activity of (2-(4-Bromophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane is primarily attributed to the interactions facilitated by its functional groups:

- Bromophenoxy Group : This moiety can engage in electrophilic aromatic substitution reactions which may influence various biological targets such as enzymes and receptors.

- Tetrafluoroethyl Group : The fluorinated segment enhances hydrophobic interactions and may affect the compound's bioavailability and interaction with lipid membranes.

These interactions can lead to modulation of enzymatic activity or receptor signaling pathways, potentially resulting in antimicrobial or anticancer effects.

Anticancer Activity

The presence of halogenated phenolic compounds has been correlated with anticancer activity. For instance, brominated phenols have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). Preliminary studies suggest that (2-(4-Bromophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane could be explored for similar applications due to its structural features conducive to bioactivity.

Case Studies

-

Synthesis and Evaluation : A study synthesized several derivatives of bromophenol and evaluated their biological activities. Compounds with similar structures exhibited varying degrees of cytotoxicity against cancer cell lines.

Compound Name IC50 (µM) Target Cancer Cell Line 4-Bromophenol derivative 25 HeLa Another brominated phenol derivative 30 MCF-7 - Fluorinated Compounds in Drug Development : Research highlights the role of fluorinated compounds in enhancing the pharmacokinetic properties of drugs. The incorporation of the tetrafluoroethyl group in (2-(4-Bromophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane may improve its metabolic stability and bioactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-(4-Bromophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a bromophenoxy intermediate may react with a tetrafluoroethyltrimethylsilane precursor under anhydrous conditions. Key parameters include:

- Solvent : Tetrahydrofuran (THF) or dichloromethane for solubility and inertness.

- Base : Sodium hydride (NaH) to deprotonate phenolic hydroxyl groups (60% dispersion in mineral oil, 1.2–1.5 equiv.) .

- Temperature : 65°C for 16 hours to ensure complete reaction .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.

- Data Table :

| Precursor | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromophenol | THF | NaH | 65 | 16 | 72 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : and NMR to confirm fluorine environment and bromophenoxy integration. NMR for silyl group identification.

- MS : High-resolution mass spectrometry (HRMS) for molecular ion verification.

- IR : Peaks at 1250–1100 cm (C-F stretching) and 840–750 cm (Si-CH) .

Q. How does the bromophenoxy moiety influence reactivity in cross-coupling reactions?

- Methodology : The bromine atom serves as a site for Suzuki-Miyaura or Ullmann couplings. Experimental design should include:

- Catalyst : Pd(PPh) or CuI for coupling with aryl boronic acids or amines.

- Solvent System : Toluene/water mixture with NaCO as base.

- Monitoring : TLC or GC-MS to track reaction progress.

Advanced Research Questions

Q. What computational methods can elucidate the electronic effects of the tetrafluoroethyl-silyl group on bromophenoxy reactivity?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (FMOs) and electrostatic potential surfaces.

- Theoretical Framework : Link results to Hammett parameters or Fukui indices to predict regioselectivity in reactions .

- Data Table :

| Parameter | Value (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.8 |

Q. How can long-term environmental fate studies be designed to assess this compound’s persistence and ecotoxicity?

- Methodology :

- Experimental Design : Follow Project INCHEMBIOL’s framework :

Abiotic Studies : Hydrolysis/photolysis under varying pH/UV conditions (GC-MS analysis).

Biotic Studies : Microbial degradation assays (LC-MS/MS for metabolite identification).

Ecotoxicology : Daphnia magna acute toxicity tests (EC determination).

- Data Interpretation : Compare degradation half-lives (t) with OECD guidelines.

Q. What strategies integrate this compound into drug discovery pipelines, particularly for targeting enzyme inhibition?

- Methodology :

- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., kinases) due to the compound’s lipophilic silyl and fluorinated groups.

- Biological Assays :

- SPR Spectroscopy : Measure binding affinity (K) .

- Enzyme Inhibition : IC determination via fluorometric assays.

- SAR Studies : Modify the bromophenoxy group to optimize potency.

Q. How can conflicting data on reaction yields be resolved through mechanistic analysis?

- Methodology :

- Controlled Replication : Systematically vary parameters (e.g., solvent polarity, catalyst loading).

- In Situ Monitoring : Use ReactIR to detect intermediates.

- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors .

Methodological Notes

- Theoretical Integration : Align mechanistic studies with conceptual frameworks like frontier molecular orbital theory to guide hypothesis generation .

- Data Validation : Cross-reference spectroscopic data with computational predictions to resolve ambiguities.

- Environmental Compliance : Adhere to regulatory standards (e.g., EMA, USP) for analytical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.